![molecular formula C22H23N3O3S B1668406 塞拉匹啶 CAS No. 925448-93-7](/img/structure/B1668406.png)
塞拉匹啶
概述
描述
科学研究应用
Alzheimer's Disease
Cerlapirdine has been evaluated in several clinical trials for its efficacy in treating Alzheimer's disease. Notably:
- Pilot Study (NCT00481520) : This study indicated a trend toward improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Cambridge Neuropsychological Test Automated Battery (CANTAB) over four weeks .
- Phase II Study (NCT00895895) : This trial aimed to assess the change from baseline in ADAS-Cog scores over 24 weeks. However, no significant beneficial effects were observed on any primary or secondary endpoints at the conclusion of this study .
Schizophrenia
Cerlapirdine's potential extends to schizophrenia, where it has been tested for its effects on cognitive impairment:
- Pilot Study : The treatment was found to be safe and well-tolerated, showing a dose-dependent improvement in cognitive performance as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) after 14 days .
Safety Profile
Clinical studies have reported no significant safety concerns associated with cerlapirdine. The compound demonstrated a favorable side effect profile with no serious adverse events noted during trials .
Pharmacokinetics
The pharmacokinetic profile of cerlapirdine has been characterized through studies involving absorption, distribution, metabolism, and excretion:
- After administration of a single oral dose of 5 mg, approximately 70% absorption was observed. The majority of the drug was eliminated via feces, with minor urinary excretion. The unchanged drug constituted about 51% of total plasma exposure .
Data Tables
The following tables summarize key clinical trial findings and pharmacokinetic data related to cerlapirdine.
Table 1: Clinical Trial Outcomes for Cerlapirdine in Alzheimer's Disease
Trial Name | Phase | Duration | Key Findings |
---|---|---|---|
NCT00481520 | Pilot | 4 weeks | Trend towards improvement in ADAS-Cog and CANTAB scores |
NCT00895895 | Phase II | 24 weeks | No significant benefits observed on ADAS-Cog or other endpoints |
Table 2: Pharmacokinetic Profile of Cerlapirdine
Parameter | Value |
---|---|
Absorption | ~70% |
Major route of elimination | Feces |
Unchanged drug in plasma | 51% |
Key metabolite | Desmethylcerlapirdine |
作用机制
生化分析
Biochemical Properties
Cerlapirdine interacts with the 5-HT6 receptor, acting as a full antagonist . This interaction with the 5-HT6 receptor is the primary biochemical reaction involving Cerlapirdine .
Cellular Effects
Cerlapirdine has been studied for its effects on cognitive disorders associated with Alzheimer’s disease and schizophrenia . As a 5-HT6 receptor antagonist, it may influence cell function by modulating serotonin signaling pathways .
Molecular Mechanism
The molecular mechanism of Cerlapirdine involves its action as a selective 5-HT6 receptor antagonist . By binding to the 5-HT6 receptor, it prevents the action of serotonin, thereby modulating the biochemical pathways regulated by this neurotransmitter .
Temporal Effects in Laboratory Settings
Studies have shown that Cerlapirdine has a good side effect profile and no incidence of serious adverse events .
Metabolic Pathways
Cerlapirdine undergoes metabolism in the human body, with one metabolite (desmethylcerlapirdine) detected in plasma . This metabolite is formed primarily by the enzymes CYP2C8 and CYP3A4 .
Transport and Distribution
The transport and distribution of Cerlapirdine within cells and tissues have not been extensively studied. It is known that after oral administration, Cerlapirdine is absorbed and distributed in the body, with feces being the major route of elimination .
准备方法
赛拉匹啶的合成涉及多个步骤反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保获得所需的高纯度产物 . 工业生产方法可能涉及在良好生产规范 (GMP) 下扩大这些反应的规模,以确保一致性和安全性。
化学反应分析
赛拉匹啶会经历各种化学反应,包括:
还原: 该化合物可以被还原形成脱甲基赛拉匹啶.
取代: 磺酰基可以在适当条件下参与取代反应.
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物包括赛拉匹啶-N-氧化物和脱甲基赛拉匹啶 .
相似化合物的比较
赛拉匹啶类似于其他 5-羟色胺 6 受体拮抗剂,如伊达匹啶和拉特匹啶 . 赛拉匹啶在其化学结构上是独特的,它包括萘磺酰基和吲唑核心 . 这种独特的结构可能有助于它对 5-羟色胺 6 受体的特定结合亲和力和选择性 .
类似化合物:
伊达匹啶: 另一种被研究用于治疗认知障碍的 5-羟色胺 6 受体拮抗剂.
拉特匹啶: 具有类似受体拮抗性质的化合物.
赛拉匹啶独特的化学结构和有希望的临床试验结果突出了它作为治疗认知障碍的药物的潜力。
如果您还有其他问题或需要更多详细信息,请随时提出!
生物活性
Cerlapirdine, also known as SAM-531, is a compound under investigation for its potential use in treating Alzheimer’s disease by acting as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in cognitive functions and neurodegenerative processes, making it a target of interest in Alzheimer's research. The biological activity of Cerlapirdine has been evaluated through various clinical trials, particularly focusing on its effects on cognitive function and memory.
Cerlapirdine exhibits its biological activity primarily through antagonism of the 5-HT6 receptor. This action is believed to enhance cholinergic neurotransmission and improve cognitive deficits associated with Alzheimer's disease. The compound's selectivity for the 5-HT6 receptor over other receptors is crucial for minimizing side effects and maximizing therapeutic efficacy.
Pharmacokinetics
The pharmacokinetic profile of Cerlapirdine indicates an oral bioavailability of approximately 24% . While specific metabolic pathways have not been extensively reported, the lack of significant drug interactions suggests a favorable safety profile in clinical settings .
Clinical Trials and Findings
Cerlapirdine has undergone several clinical trials to assess its efficacy in improving cognitive functions in patients with Alzheimer's disease. Below is a summary of notable studies:
Case Studies
In addition to controlled trials, case studies have provided insights into Cerlapirdine's potential benefits. One notable case involved a patient undergoing a multimodal treatment approach that included Cerlapirdine alongside other therapies. The patient exhibited improvements in cognitive function over time, although attributing these improvements solely to Cerlapirdine remains complex due to the combination of therapies used .
Efficacy and Safety
The efficacy of Cerlapirdine has been mixed based on available data. While early indications suggested potential cognitive improvements, subsequent phase II studies did not demonstrate statistically significant benefits across primary endpoints. Importantly, safety assessments across trials have shown no major adverse effects associated with Cerlapirdine administration, reinforcing its tolerability in human subjects .
Comparative Analysis with Other 5-HT6 Antagonists
Cerlapirdine's performance can be contextualized against other investigational drugs targeting the 5-HT6 receptor. For instance:
属性
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGEDVQXVTCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137232 | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925448-93-7 | |
Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerlapirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerlapirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERLAPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cerlapirdine?
A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.
Q2: What is known about the metabolic fate of Cerlapirdine in the human body?
A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []
Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?
A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []
Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?
A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?
A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。